molecular formula C11H9NO2 B12429400 (Indol-3-yl)acrylic acid

(Indol-3-yl)acrylic acid

Cat. No.: B12429400
M. Wt: 187.19 g/mol
InChI Key: JUFCFYAQXLCTSV-UHFFFAOYSA-N
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Description

(Indol-3-yl)acrylic acid is a compound that consists of an indole group attached to an acrylic acid moiety. This compound is known for its significant role in various biological and chemical processes. It is an α,β-unsaturated monocarboxylic acid, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the carboxyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Indol-3-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of indole with acrylic acid under specific conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives . Another method involves the use of Sonogashira coupling reaction, iodocyclization reaction, Suzuki–Miyaura coupling reaction, and condensation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Recrystallization from acetic acid, water, or ethyl acetate/cyclohexane is often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: (Indol-3-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated acids .

Comparison with Similar Compounds

Uniqueness: (Indol-3-yl)acrylic acid is unique due to its α,β-unsaturated structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a precursor for synthesizing other biologically active indole derivatives further highlights its significance .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-(1H-indol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C11H9NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H2,(H,13,14)

InChI Key

JUFCFYAQXLCTSV-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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